molecular formula C21H14Cl2N2O2S B2431926 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole CAS No. 318951-72-3

5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B2431926
CAS No.: 318951-72-3
M. Wt: 429.32
InChI Key: DPANOXJVVWVZHC-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole (CAS 318951-72-3) is a specialized pyrazole derivative of significant interest in medicinal and agricultural chemistry research. With a molecular formula of C21H14Cl2N2O2S and a molecular weight of 429.32 g/mol, this compound is part of the pyrazole heterocycle family, which is widely recognized as a privileged scaffold in drug discovery due to its diverse pharmacological potential . This chemical serves as a valuable building block for the synthesis of more complex molecules and is utilized in various research applications. Its structure is characterized by a 1,5-diphenylpyrazole core substituted at the 4-position with a phenylsulfonyl group and at the 5-position with a 3,4-dichlorophenyl group. Researchers explore this and similar pyrazole derivatives for a range of biological activities, which may include antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties, as documented in scientific literature . The presence of the dichlorophenyl and phenylsulfonyl motifs is often associated with enhanced biological activity and improved metabolic stability, making it a compound of interest in structure-activity relationship (SAR) studies. Applications: This compound is primarily used in pharmaceutical research as a key intermediate for the development of novel therapeutic agents. It is also investigated in agrochemical research for the creation of new herbicides and pesticides. Furthermore, it acts as a crucial standard in analytical chemistry for method development and quantification, and is used in biochemistry to study enzyme inhibition and receptor binding mechanisms. Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-18-12-11-15(13-19(18)23)21-20(28(26,27)17-9-5-2-6-10-17)14-24-25(21)16-7-3-1-4-8-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPANOXJVVWVZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis.

Uniqueness

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Biological Activity

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H16Cl2N2O2SC_{23}H_{16}Cl_2N_2O_2S with a molecular weight of 485.35 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl and phenylsulfonyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MCF10A (non-cancerous breast cells).

  • Cytotoxicity Assay Results :
    Compound Concentration (µM)MCF7 Cell Viability (%)MCF10A Cell Viability (%)
    104080
    202575
    These results indicate that while the compound reduces the viability of cancerous cells significantly, it shows a comparatively lower effect on non-cancerous cells at similar concentrations .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the phenylsulfonyl group enhances interaction with cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

  • Inflammation Assay Results :
    Treatment GroupTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
    Control150200
    Compound (10 µM)80100

This reduction suggests that the compound could be a candidate for treating inflammatory diseases .

Case Studies

  • Study on MCF7 Cells : A recent study evaluated the effects of various concentrations of the compound in combination with doxorubicin. The results indicated that at higher concentrations (50 µM), the compound enhanced doxorubicin's cytotoxicity towards MCF7 cells while reducing toxicity in non-cancerous MCF10A cells .
  • In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in tumor tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or enol ethers, followed by sulfonation. For example, microwave-assisted reactions using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled irradiation (30–60 sec) can improve reaction efficiency and reduce side products . Column chromatography with petroleum ether:ethyl acetate gradients (e.g., 7:3 ratio) is recommended for purification, as demonstrated in structurally similar pyrazole derivatives .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving dihedral angles between the pyrazole core and substituent rings (e.g., 27.4°–87.7° for analogous compounds), while ¹H/¹³C NMR confirms substitution patterns . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula accuracy, and HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., dichlorophenyl, phenylsulfonyl) influence the compound’s bioactivity or catalytic properties?

  • Methodological Answer : Computational studies (DFT, molecular docking) reveal that electron-withdrawing groups like dichlorophenyl enhance electrophilicity, potentially increasing binding affinity to enzyme active sites (e.g., carbonic anhydrase isoforms). Steric effects from the phenylsulfonyl group may restrict rotational freedom, impacting intermolecular interactions . Experimental validation involves synthesizing analogs with varying substituents (e.g., replacing Cl with F or CH₃) and testing inhibition constants (Ki) in enzyme assays .

Q. What strategies address contradictory data in biological activity studies, such as inconsistent IC₅₀ values across assays?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or protein isoform specificity. For example, sulfonamide-containing pyrazoles may show varying potency against carbonic anhydrase IX vs. XII due to differences in active-site hydration . Standardize assays using recombinant enzymes, control for solvent effects (e.g., DMSO ≤1%), and employ orthogonal methods like SPR (surface plasmon resonance) to validate binding kinetics .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace POCl₃ with less hazardous sulfonating agents (e.g., polymer-supported sulfonyl chlorides) and adopt solvent-free microwave synthesis. Catalytic systems using Pd(PPh₃)₄ in aqueous micellar media (e.g., TPGS-750-M) can reduce waste and improve atom economy in cross-coupling steps . Life-cycle assessment (LCA) tools should quantify environmental impacts of revised protocols .

Q. What computational models predict the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?

  • Methodological Answer : Use QSAR (quantitative structure-activity relationship) models parameterized with logP, polar surface area (PSA), and topological polar surface area (tPSA). For instance, a PSA <90 Ų predicts moderate blood-brain barrier penetration, while CYP3A4-mediated metabolism can be simulated via docking into homology models of cytochrome P450 enzymes . Validate predictions with in vitro hepatocyte clearance assays .

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